3-chloro-N,N-diethyl-5-iodopyrazin-2-amine
Overview
Description
3-chloro-N,N-diethyl-5-iodopyrazin-2-amine is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chlorine atom at the third position, an iodine atom at the fifth position, and a diethylamine group at the second position of the pyrazine ring. It has a molecular formula of C8H11ClIN3 and a molecular weight of 311.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-diethyl-5-iodopyrazin-2-amine typically involves multi-step reactions starting from pyrazine derivatives. One common method includes the halogenation of pyrazine to introduce the chlorine and iodine atoms at the desired positions. This can be achieved using reagents such as chlorine gas and iodine monochloride under controlled conditions. The diethylamine group can be introduced through nucleophilic substitution reactions using diethylamine and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,N-diethyl-5-iodopyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and appropriate solvents like dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution: Azido or cyano derivatives.
Oxidation: N-oxides.
Reduction: Dehalogenated pyrazine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
3-chloro-N,N-diethyl-5-iodopyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-chloro-N,N-diethyl-5-iodopyrazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-methylpyrazine-2-amine
- 3-chloro-5-bromopyrazine-2-amine
- 3-chloro-5-fluoropyrazine-2-amine
Uniqueness
3-chloro-N,N-diethyl-5-iodopyrazin-2-amine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. The diethylamine group further enhances its solubility and potential interactions with biological targets .
Properties
IUPAC Name |
3-chloro-N,N-diethyl-5-iodopyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClIN3/c1-3-13(4-2)8-7(9)12-6(10)5-11-8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICRGHSSYXDHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(N=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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